![molecular formula C14H21N3O4 B14230760 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline CAS No. 825619-48-5](/img/structure/B14230760.png)
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a nitro group, and a piperidinylmethoxy group attached to an aniline core, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Piperidinylmethoxylation: The attachment of the piperidinylmethoxy group to the aniline core.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol or other methoxylating agents for methoxylation, and appropriate bases or catalysts for the final step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and piperidinylmethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidinylmethoxy group can interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
- 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
825619-48-5 |
|---|---|
Formule moléculaire |
C14H21N3O4 |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
4-methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline |
InChI |
InChI=1S/C14H21N3O4/c1-16-5-3-10(4-6-16)9-21-14-7-11(15)12(17(18)19)8-13(14)20-2/h7-8,10H,3-6,9,15H2,1-2H3 |
Clé InChI |
HXRKEJLGNHQPNK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



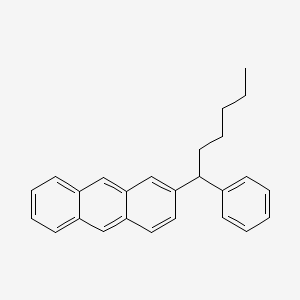
![N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea](/img/structure/B14230691.png)

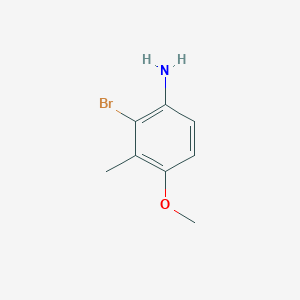
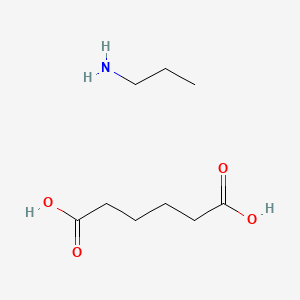
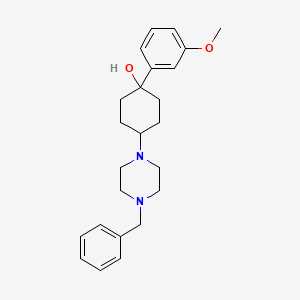

![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
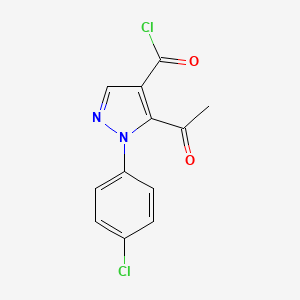


![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
